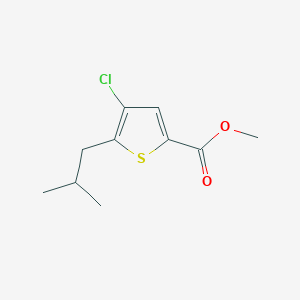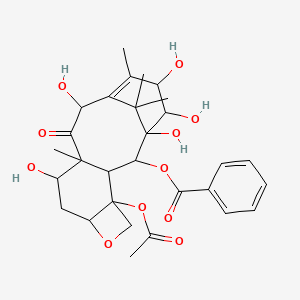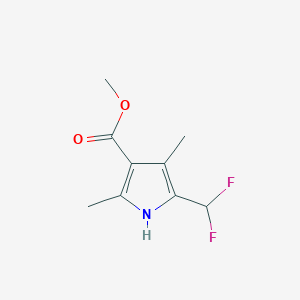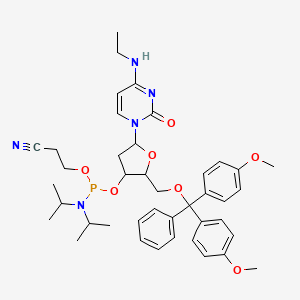
Cysteine-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cysteine-glycine is a dipeptide composed of the amino acids cysteine and glycine. Cysteine is a sulfur-containing amino acid, while glycine is the simplest amino acid with a single hydrogen atom as its side chain. This dipeptide is significant in various biochemical processes and has applications in multiple fields, including medicine, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cysteine-glycine can be synthesized through standard peptide synthesis methods. One common approach is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of cysteine is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated cysteine is coupled with glycine in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) to yield the final dipeptide.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the dipeptide from its constituent amino acids. This method is advantageous due to its high specificity and mild reaction conditions, reducing the need for harsh chemicals and high temperatures.
Análisis De Reacciones Químicas
Types of Reactions
Cysteine-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine-glycine.
Reduction: Disulfide bonds in cystine-glycine can be reduced back to this compound using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Cystine-glycine
Reduction: this compound
Substitution: Derivatives with modified amino or carboxyl groups
Aplicaciones Científicas De Investigación
Cysteine-glycine has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide bond formation and stability.
Biology: It plays a role in studying protein folding and disulfide bond formation.
Medicine: this compound is investigated for its antioxidant properties and potential therapeutic applications in conditions involving oxidative stress.
Industry: It is used in the production of flavor enhancers and as a precursor for the synthesis of more complex peptides.
Mecanismo De Acción
Cysteine-glycine exerts its effects primarily through its thiol group, which can undergo redox reactions. The thiol group can donate electrons, acting as an antioxidant and protecting cells from oxidative damage. Additionally, the dipeptide can form disulfide bonds, influencing protein structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Cystine-glycine: Formed by the oxidation of cysteine-glycine, containing a disulfide bond.
Glutathione: A tripeptide composed of glutamate, cysteine, and glycine, with significant antioxidant properties.
Cysteine-alanine: Another dipeptide with similar properties but different amino acid composition.
Uniqueness
This compound is unique due to its simple structure and the presence of a thiol group, which imparts significant redox activity. This makes it a valuable compound for studying redox biology and developing antioxidant therapies.
Propiedades
IUPAC Name |
2-[(2-amino-3-sulfanylpropanoyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-3(2-11)5(10)7-1-4(8)9/h3,11H,1-2,6H2,(H,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKPVRWZDMRIEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)


![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)


![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)


